molecular formula C14H20N2O5S B5438445 2-methoxy-N-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzamide

2-methoxy-N-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzamide

Cat. No.: B5438445
M. Wt: 328.39 g/mol
InChI Key: FXAHCEQHUSCUJT-UHFFFAOYSA-N
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Description

2-methoxy-N-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with methoxy, methyl, and oxolan-2-ylmethylsulfamoyl substituents, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

2-methoxy-N-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-15-14(17)12-8-11(5-6-13(12)20-2)22(18,19)16-9-10-4-3-7-21-10/h5-6,8,10,16H,3-4,7,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAHCEQHUSCUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzamide typically involves multi-step organic reactions. The starting materials often include 2-methoxybenzoic acid, which undergoes a series of reactions such as methylation, sulfonation, and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining stringent safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-methoxy-N-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-methyl-N-(oxolan-2-ylmethyl)aniline
  • 3-chloro-N-(2-methoxy-5-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)benzamide

Uniqueness

2-methoxy-N-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

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